Methyl 3-amino-5-bromo-2-iodobenzoate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name methyl 3-amino-5-bromo-2-iodobenzoate systematically describes its structure:
- Methyl ester : Indicates the methoxycarbonyl group (-COOCH₃) at position 1 of the benzene ring.
- 3-amino : An amino group (-NH₂) at position 3.
- 5-bromo : A bromine atom at position 5.
- 2-iodo : An iodine atom at position 2.
The numbering prioritizes the ester group as position 1, with subsequent substituents assigned based on the lowest possible locants (Figure 1). This prioritization follows IUPAC rules, where functional groups of higher seniority (carboxylate ester) dictate the parent structure.
Table 1: Structural Comparison of Halogenated Benzoate Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula |
|---|---|---|
| This compound | NH₂ (3), Br (5), I (2), COOCH₃ (1) | C₈H₆BrINO₂ |
| Methyl 2-amino-5-bromo-3-iodobenzoate | NH₂ (2), Br (5), I (3), COOCH₃ (1) | C₈H₆BrINO₂ |
| 3-Amino-5-bromo-2-iodobenzoic acid | NH₂ (3), Br (5), I (2), COOH (1) | C₇H₅BrINO₂ |
The structural distinction between these derivatives lies in the relative positions of halogens and the amino group, which significantly influence reactivity and physicochemical properties.
Historical Context in Heterocyclic and Aromatic Compound Research
The synthesis of polyhalogenated benzoates emerged prominently in the late 20th century, driven by their utility in pharmaceutical intermediates and agrochemicals. This compound derivatives gained attention for their role in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures critical to drug discovery.
Early synthetic routes involved sequential halogenation and protection/deprotection steps. For example, bromination of methyl 3-aminobenzoate followed by iodination at position 2 using N-iodosuccinimide (NIS) under acidic conditions yielded the target compound. These methods were refined in the 2000s to improve regioselectivity and reduce byproducts, as documented in patents focusing on kinase inhibitor synthesis.
Key Milestones :
- 1990s : Development of directed ortho-metalation techniques for introducing halogens to aromatic rings.
- 2005 : Optimization of one-pot multi-halogenation protocols using Lewis acid catalysts.
- 2010s : Application in synthesizing tyrosine kinase inhibitors, leveraging iodine’s leaving-group properties in nucleophilic substitution.
Positional Isomerism in Polyhalogenated Benzoate Derivatives
Positional isomerism profoundly affects the chemical behavior of this compound. Variations in halogen and amino group placement alter electronic distributions, solubility, and reactivity:
Electronic Effects :
- The iodine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and directing electrophilic attacks to specific positions.
- The amino group at position 3 donates electrons via resonance (+R), activating the ring toward electrophilic substitution at positions 4 and 6.
Comparative Reactivity :
| Isomer | Reactivity in SNAr (Nitro Group Displacement) | Melting Point (°C) |
|---|---|---|
| 3-Amino-5-bromo-2-iodobenzoate | High (due to iodine’s leaving-group ability) | 167–169 |
| 2-Amino-5-bromo-3-iodobenzoate | Moderate | 152–154 |
The iodine atom’s position relative to the amino group determines its efficacy in nucleophilic aromatic substitution (SNAr). For instance, iodine at position 2 facilitates smoother displacement by amines or thiols compared to position 3.
Synthetic Implications :
- Directed Halogenation : Bromine preferentially occupies positions ortho/para to electron-donating groups (e.g., -NH₂), while iodine follows similar trends but requires stronger directing groups.
- Steric Effects : Bulky substituents at adjacent positions (e.g., methyl groups) can hinder halogenation, necessitating tailored reaction conditions.
Properties
Molecular Formula |
C8H7BrINO2 |
|---|---|
Molecular Weight |
355.95 g/mol |
IUPAC Name |
methyl 3-amino-5-bromo-2-iodobenzoate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 |
InChI Key |
ZELDYPSCISGANB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Methyl 3-amino-5-bromobenzoate
One of the most straightforward approaches involves the iodination of methyl 3-amino-5-bromobenzoate using N-iodosuccinimide (NIS) in acetic acid at room temperature. This method selectively introduces iodine at the 2-position of the aromatic ring.
-
- Dissolve methyl 3-amino-5-bromobenzoate (2 mmol) in concentrated acetic acid (2 mL).
- Add N-iodosuccinimide (2.2 mmol) at room temperature and stir for 17 hours.
- Quench the reaction with saturated sodium bicarbonate solution and ice.
- Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify by recrystallization or chromatography.
Yield : Approximately 82% of this compound as a light brown solid.
- Reference : Conte-Mayweg et al., US Patent US2006/30613.
| Parameter | Details |
|---|---|
| Starting material | Methyl 3-amino-5-bromobenzoate |
| Iodinating agent | N-iodosuccinimide (NIS) |
| Solvent | Concentrated acetic acid |
| Temperature | Room temperature (20 °C) |
| Reaction time | 17 hours |
| Work-up | Saturated NaHCO3, EtOAc extraction, drying |
| Yield | 82% |
Stepwise Halogenation via Methyl 2-Aminobenzoate Derivatives
An alternative approach involves first preparing methyl 2-amino-5-bromo-3-iodobenzoate by sequential halogenation of methyl 2-aminobenzoate derivatives:
- Step 1 : Bromination of methyl 2-aminobenzoate to introduce bromine at the 5-position.
- Step 2 : Iodination at the 3-position using N-iodosuccinimide under acidic conditions.
This method is similar in principle to the direct iodination but starts from a different positional isomer and requires careful control to avoid over-halogenation.
- Reaction conditions : Use of N-iodosuccinimide in acetic acid at room temperature for 17 hours.
- Yield : Around 82% for the iodinated product.
- Reference : ChemicalBook synthesis data.
Reduction of Nitro Precursors Followed by Halogenation
Another synthetic route involves:
- Starting from methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
- Reduction of the nitro group to an amino group using iron powder and ammonium chloride under reflux in methanol.
Subsequent halogenation steps to introduce iodine at the 2-position.
Reaction conditions for reduction :
- Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) in methanol (1000 mL).
- Activated iron powder (2 mol) added once.
- Saturated ammonium chloride solution (1.5 mol) added dropwise.
- Reflux for 3 hours.
- Work-up by filtration and chromatography.
Yield : 78% of methyl 3-amino-5-bromo-2-hydroxybenzoate.
- Reference : Sichuan University patent CN107573336.
This intermediate can then be further iodinated to obtain the target compound.
Industrial-Scale Halogenation Using N-Methyl-N-n-butylimidazole Tribromide
For the preparation of related dibromo derivatives (methyl 3,5-dibromo-2-aminobenzoate), a method involving N-methyl-N-n-butylimidazole tribromide as a brominating agent has been reported, which can be adapted for selective bromination in the presence of amino and ester groups.
-
- Mix methyl 2-aminobenzoate and tribromide reagent in a reactor.
- Heat to 60 ± 2 °C with stirring until dissolved.
- Add intermediate compound and stir for 2.5–3.5 hours.
- Extract, dry, and concentrate to isolate the product.
Advantages : Simple process, high yield, controllable conditions, suitable for industrial production.
- Reference : CN103172529A patent.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct iodination with NIS | Methyl 3-amino-5-bromobenzoate | N-iodosuccinimide, AcOH, RT, 17 h | 82 | Mild conditions, selective iodination |
| Stepwise halogenation | Methyl 2-aminobenzoate derivatives | NIS, AcOH, RT, 17 h | 82 | Requires positional control |
| Nitro reduction + halogenation | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Fe powder, NH4Cl, MeOH, reflux 3 h | 78 | Multi-step, reduction then halogenation |
| Industrial bromination | Methyl 2-aminobenzoate | Tribromide-N-methyl-N-n-butylimidazole, 60 °C, 3 h | High | Scalable, industrially viable |
Research Findings and Notes
The use of N-iodosuccinimide in acetic acid is a well-established method for selective iodination of amino-substituted benzoates, providing high yields and mild reaction conditions that preserve sensitive functional groups.
Reduction of nitro groups to amino groups using iron and ammonium chloride is a classical and efficient method, compatible with halogenated aromatic esters, enabling further functionalization.
Industrial methods employing ionic liquid-based brominating agents (e.g., N-methyl-N-n-butylimidazole tribromide) offer advantages in terms of process control, yield, and scalability, which are critical for commercial production.
Purification typically involves extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure, followed by recrystallization or flash chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo substituents on the benzene ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo or iodo substituents react with organoboron or organostannane compounds in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Coupling: Palladium catalysts, organoboron or organostannane compounds, inert atmosphere.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 3-amino-5-bromo-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of halogenated benzoates on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-2-iodobenzoate depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromo and Iodo Groups: Can undergo substitution and coupling reactions, facilitating the formation of new chemical bonds.
Molecular Pathways: The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-Amino-5-Bromo-2-Iodobenzoate and Analogues
Key Observations:
- Bromine and chlorine substituents () similarly participate in such reactions but with differing kinetic profiles .
- This contrasts with electron-withdrawing groups (e.g., -CF₃O in ), which reduce electron density on the aromatic ring .
Analytical and Spectroscopic Characterization
Data from (e.g., IR, NMR, and mass spectrometry of bromo-indoles) highlight the importance of spectral techniques for confirming substituent positions:
- IR Spectroscopy: Expected peaks for ester carbonyl (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) would differentiate the amino group from halogens .
- NMR: The ¹H NMR spectrum would show deshielding effects from electron-withdrawing halogens (e.g., iodine at position 2), while the ¹³C NMR would confirm quaternary carbons adjacent to substituents .
Biological Activity
Methyl 3-amino-5-bromo-2-iodobenzoate is a halogenated aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrI N O
- Molecular Weight : Approximately 355.96 g/mol
The compound features:
- An amino group (-NH)
- A bromo group (Br) at the 5-position
- An iodo group (I) at the 2-position
- A methyl ester (–COOCH)
This unique substitution pattern enhances its reactivity and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The halogen substituents can enhance binding affinity to enzymes, potentially inhibiting their activity. For instance, brominated and iodinated compounds have shown antimicrobial properties against various bacterial strains.
- Modulation of Biological Pathways : The amino group can form hydrogen bonds with biological targets, influencing pathways related to cell signaling and metabolism.
- Chemical Reactivity : The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and iodo groups, facilitating further chemical modifications that may enhance its biological activity.
Antimicrobial Properties
Research indicates that halogenated compounds exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties based on structural analogs. Studies have shown that certain brominated benzoates inhibit specific metabolic enzymes, which could be a mechanism for their antimicrobial effects .
Case Studies
- Inhibition of Enzymatic Activity :
- Pharmacological Applications :
Data Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Enzyme Inhibition | Potential Applications |
|---|---|---|---|
| This compound | Yes | Yes | Drug development, enzyme studies |
| Methyl 5-bromo-3-fluoro-2-iodobenzoate | Moderate | Yes | Antimicrobial agents |
| Maleimidoethyl 3-(guanidinomethyl)-5-iodobenzoate | High | High | Cancer targeting agents |
Q & A
Q. What are the optimal synthetic routes for Methyl 3-amino-5-bromo-2-iodobenzoate, considering competing reaction pathways?
A stepwise approach is recommended:
- Amino Group Protection : Protect the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during halogenation .
- Halogenation Sequence : Bromination and iodination should be strategically ordered. For example, iodination at the ortho position may leverage the directing effects of the amino group, while bromination at the meta position could require electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide in acetic acid) .
- Esterification : Methyl ester formation via Fischer esterification (methanol/H₂SO₄) or carboxylate activation (e.g., DCC/DMAP) ensures high yields . Key Considerations : Competing pathways, such as over-halogenation, can be mitigated by monitoring reaction times and using stoichiometric halogenating agents.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?
- 1H/13C NMR : Resolve structural ambiguities by analyzing coupling patterns (e.g., aromatic protons) and comparing with DFT-calculated chemical shifts . For example, the amino group’s electron-donating effect will deshield adjacent protons.
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve discrepancies (e.g., unexpected NOE effects in NMR) by determining the crystal structure using SHELX software . Data Validation : Cross-reference experimental results with computational models (e.g., B3LYP/6-31G*) to validate electronic environments .
Advanced Research Questions
Q. How can regioselective iodination be achieved in the presence of bromine and amino groups during synthesis?
- Directing Effects : The amino group directs electrophilic substitution to the ortho/para positions. Use a bulky iodinating agent (e.g., I₂/AgNO₃) to favor iodination at the less hindered ortho position .
- Temporary Protection : Protect the amino group with Boc, perform bromination, then deprotect and iodinate. This avoids competition between halogens .
- Metal-Catalyzed Reactions : Employ palladium-mediated C-H activation for selective iodination at specific sites .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Use B3LYP/def2-TZVP to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. This predicts sites prone to nucleophilic/electrophilic attack .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction optimization in polar solvents like DMF .
- Transition State Analysis : Identify energy barriers for key steps (e.g., halogenation) using QST2 or Nudged Elastic Band (NEB) methods .
Q. How to resolve discrepancies between experimental and theoretical spectroscopic data for this compound?
- NMR Shift Calibration : Compare experimental 1H/13C shifts with DFT-calculated values (e.g., using gauge-independent atomic orbital (GIAO) method). Adjust exchange-correlation functionals (e.g., hybrid vs. meta-GGA) to improve accuracy .
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to explain temperature-dependent spectral variations .
- Crystallographic Validation : Use X-ray-derived bond lengths/angles as benchmarks for computational geometry optimization .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
